6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine
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Overview
Description
6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of thiazolotriazines This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine typically involves the reaction of appropriate thiazole and triazine precursors. One common method involves the cyclization of 3,4-dimethoxyphenylthiosemicarbazide with phenyl isothiocyanate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolotriazine derivatives.
Substitution: Formation of substituted thiazolotriazine derivatives with various functional groups.
Scientific Research Applications
6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Similar in structure but with a thiadiazine ring instead of a thiazole ring.
1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring fused with a triazole ring.
Tris[1,2,4]triazolo[1,3,5]triazine: A more complex structure with multiple triazole rings fused together.
Uniqueness
6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine is unique due to its specific combination of methoxy and phenyl groups, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C19H17N3O2S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine |
InChI |
InChI=1S/C19H17N3O2S/c1-23-17-9-8-14(10-18(17)24-2)16-12-25-19-21-20-15(11-22(16)19)13-6-4-3-5-7-13/h3-12,20H,1-2H3 |
InChI Key |
MMHCHBJPNDKGSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=NNC(=CN23)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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